molecular formula C11H9ClFNO2S2 B10921018 N-(3-Chloro-4-methylphenyl)-5-fluorothiophene-2-sulfonamide

N-(3-Chloro-4-methylphenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10921018
M. Wt: 305.8 g/mol
InChI Key: HFROIKDCRWYGLT-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-5-fluorothiophene-2-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro-methylphenyl group, a fluorothiophene ring, and a sulfonamide functional group, which collectively contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-5-fluorothiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 3-chloro-4-methylphenylamine with 5-fluorothiophene-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-5-fluorothiophene-2-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms.

    Coupling Reactions: The fluorothiophene ring can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-5-fluorothiophene-2-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-5-fluorothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorothiophene ring may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-methylphenyl)-5-fluorothiophene-2-sulfonamide is unique due to the combination of its chloro-methylphenyl group, fluorothiophene ring, and sulfonamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H9ClFNO2S2

Molecular Weight

305.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C11H9ClFNO2S2/c1-7-2-3-8(6-9(7)12)14-18(15,16)11-5-4-10(13)17-11/h2-6,14H,1H3

InChI Key

HFROIKDCRWYGLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F)Cl

Origin of Product

United States

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